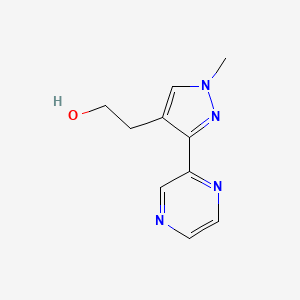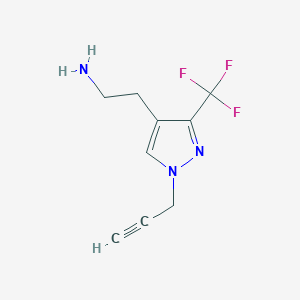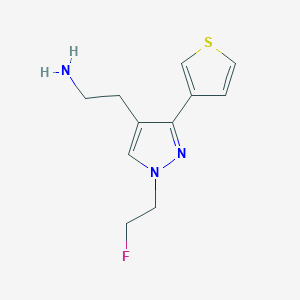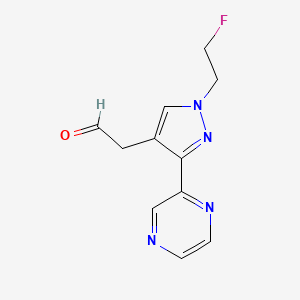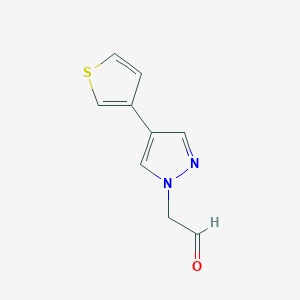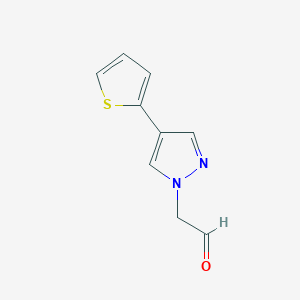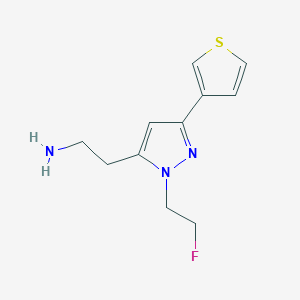
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine (FTPE) is a compound of interest to many chemists and scientists due to its unique properties. It is a small molecule that is both lipophilic and water-soluble, making it an ideal candidate for a variety of applications. FTPE is also highly stable and has a low toxicity profile, making it a safe compound for laboratory use. FTPE has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Antimicrobial Activity
Research into the synthesis of novel Schiff bases and their derivatives, including those similar to the structure of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine, has shown promising antimicrobial properties. For instance, studies on Schiff bases using related pyrazole derivatives have demonstrated significant in vitro antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Puthran et al., 2019), (Mistry et al., 2016).
Synthetic Intermediates for Heterocyclic Compounds
The compound and its structurally related intermediates serve as key substrates in synthesizing a wide range of heterocyclic compounds. These synthetic routes enable the production of structurally diverse libraries of compounds with potential pharmacological applications. Notable reactions include alkylation, ring closure, and the formation of dithiocarbamates and thioethers, showcasing the versatility of these pyrazole derivatives in organic synthesis (Roman, 2013).
Fluorescent Chemosensors
Derivatives of the compound have been explored as fluorescent chemosensors, particularly for metal ion detection. Studies have highlighted their potential in developing sensitive and selective probes for detecting metal ions like Fe3+ in solution. This application is crucial for environmental monitoring and biomedical research, where accurate detection of metal ions is essential (Khan, 2020).
Polymer Modification
The compound and its analogs have been used in modifying polymers to enhance their properties. For example, poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds related to 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine exhibit increased swelling and thermal stability, indicating potential for medical and environmental applications (Aly & El-Mohdy, 2015).
Anticancer Agents
Compounds structurally related to 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine have been synthesized and evaluated for their anticancer activity. Several studies have identified derivatives with significant cytotoxic effects against various cancer cell lines, suggesting potential as novel anticancer agents. This highlights the importance of such compounds in developing new therapeutic options for cancer treatment (Alam et al., 2018).
Propriétés
IUPAC Name |
2-[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c12-3-5-15-10(1-4-13)7-11(14-15)9-2-6-16-8-9/h2,6-8H,1,3-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSZATQWOGIBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



